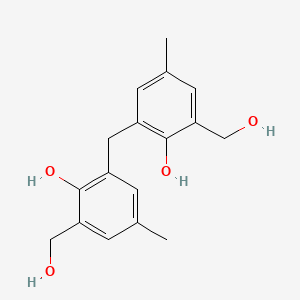
Depyrazine 7-Nitro-8-aminophenyl N-Trifluoroacetyl Varenicline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Depyrazine 7-Nitro-8-aminophenyl N-Trifluoroacetyl Varenicline is a chemical compound with the molecular formula C13H12F3N3O3 and a molecular weight of 315.25 g/mol . It is an impurity of Varenicline, a prescription drug used to treat cigarette addiction . This compound is known for its selective partial agonist activity on the nicotinic acetylcholine receptor α4β2 subtype .
Preparation Methods
The synthesis of Depyrazine 7-Nitro-8-aminophenyl N-Trifluoroacetyl Varenicline involves several steps. The starting material is typically a substituted benzazepine derivative. The synthetic route includes nitration, amination, and trifluoroacetylation reactions. The reaction conditions often involve the use of strong acids for nitration, reducing agents for amination, and trifluoroacetic anhydride for trifluoroacetylation . Industrial production methods are similar but optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
Depyrazine 7-Nitro-8-aminophenyl N-Trifluoroacetyl Varenicline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is a nitro derivative.
Reduction: Reduction reactions are carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amino derivatives.
Scientific Research Applications
Depyrazine 7-Nitro-8-aminophenyl N-Trifluoroacetyl Varenicline has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of Varenicline impurities.
Biology: The compound is studied for its interaction with nicotinic acetylcholine receptors, providing insights into receptor function and drug design.
Medicine: Research focuses on its potential therapeutic effects and its role as an impurity in Varenicline formulations.
Industry: It is used in the quality control of pharmaceutical products containing Varenicline.
Mechanism of Action
The mechanism of action of Depyrazine 7-Nitro-8-aminophenyl N-Trifluoroacetyl Varenicline involves its interaction with nicotinic acetylcholine receptors. It acts as a partial agonist at the α4β2 subtype, which is linked to the reinforcing effects of nicotine. By binding to these receptors, the compound modulates neurotransmitter release, reducing nicotine craving and withdrawal symptoms .
Comparison with Similar Compounds
Depyrazine 7-Nitro-8-aminophenyl N-Trifluoroacetyl Varenicline is unique due to its specific structure and activity. Similar compounds include:
Varenicline: The parent drug, which is also a partial agonist at nicotinic acetylcholine receptors.
Varenicline Tartarate Mono Nitro Impurity: Another impurity of Varenicline with a similar structure but different functional groups.
Varenicline Meta-Dinitro Impurity: A compound with two nitro groups, differing in its chemical reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and pharmacological properties.
Properties
IUPAC Name |
1-(4-amino-5-nitro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O3/c14-13(15,16)12(20)18-4-6-1-7(5-18)9-3-11(19(21)22)10(17)2-8(6)9/h2-3,6-7H,1,4-5,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGVAKUNQZYSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC(=C(C=C23)N)[N+](=O)[O-])C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12083502.png)









